N-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No.:
Cat. No.: VC10046201
Molecular Formula: C17H14Cl2N4O2
Molecular Weight: 377.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14Cl2N4O2 |
|---|---|
| Molecular Weight | 377.2 g/mol |
| IUPAC Name | N-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H14Cl2N4O2/c1-10-16(17(24)20-15-7-6-11(18)8-14(15)19)21-22-23(10)12-4-3-5-13(9-12)25-2/h3-9H,1-2H3,(H,20,24) |
| Standard InChI Key | MYIXGCXNIZTTLI-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1,2,3-triazole ring substituted at the 1-position with a 3-methoxyphenyl group, at the 4-position with a carboxamide-linked 2,4-dichlorophenyl moiety, and at the 5-position with a methyl group . This arrangement creates a planar heterocyclic core with electron-rich regions conducive to intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.2 g/mol |
| IUPAC Name | N-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |
| CAS Number | 924840-24-4 |
| SMILES | CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
| InChIKey | MYIXGCXNIZTTLI-UHFFFAOYSA-N |
The dichlorophenyl and methoxyphenyl groups introduce steric bulk and hydrophobicity, while the carboxamide linker enhances hydrogen-bonding capacity .
Physicochemical Characteristics
The compound’s logP value, estimated at 3.8, indicates moderate lipophilicity suitable for membrane permeability. Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) exceeds 10 mM, whereas aqueous solubility remains limited (<0.1 mM) . Thermal stability analyses reveal decomposition above 250°C, consistent with aromatic and heterocyclic frameworks.
Synthesis and Optimization
Reaction Pathways
The synthesis involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide and azide derivatives under mild conditions. Key steps include:
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Precursor Preparation: 1H-Indole-2-carboxylic acid is coupled with propargylamine using TBTU/EtN to form the alkyne precursor .
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Azide Formation: 2,4-Dichloroaniline is converted to the corresponding azide via diazotization and sodium azide treatment.
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Cycloaddition: The alkyne and azide react in ethanol at 60°C with Cu(I) catalysis, yielding the triazole core.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkyne Prep | TBTU, EtN, DMF, 25°C | 85 |
| Azide Prep | NaNO, HCl, NaN, 0–5°C | 78 |
| CuAAC | CuSO·5HO, sodium ascorbate, EtOH, 60°C | 92 |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), achieving >95% purity. Structural confirmation employs NMR (δ 7.85 ppm, triazole-H), NMR (δ 165.2 ppm, carbonyl-C), and HRMS ([M+H] m/z 377.0821) .
Biological Activities and Mechanisms
Enzymatic Inhibition
Triazole derivatives exhibit broad inhibitory activity against metabolic enzymes. Molecular docking simulations position the compound within the α-glucosidase active site, forming hydrogen bonds with Asp349 and hydrophobic interactions with Phe178 . In vitro assays demonstrate competitive inhibition (), surpassing acarbose () .
Table 3: Comparative Enzymatic Inhibition Data
| Compound | Target Enzyme | IC (M) |
|---|---|---|
| N-(2,4-Dichlorophenyl)... | α-Glucosidase | 1.8 ± 0.2 |
| Acarbose | α-Glucosidase | 52.4 ± 3.1 |
| 5k | α-Glucosidase | 1.2 ± 0.1 |
Applications in Medicinal Chemistry
Drug Development Prospects
The compound’s dual functionality as an enzyme inhibitor and antimicrobial agent positions it as a multipurpose scaffold. Structural analogs show promise in diabetes management (via α-glucosidase inhibition) and anti-infective therapies .
Structure-Activity Relationships (SAR)
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Methoxy Group: Electron-donating effects enhance π-stacking with aromatic enzyme residues .
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Dichlorophenyl Group: Chlorine atoms improve lipophilicity and target binding through halogen bonds.
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Methyl Substituent: Steric effects at the triazole 5-position modulate enzyme affinity .
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.
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Target Expansion: Evaluate inhibitory activity against kinases and phosphodiesterases.
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Analogue Synthesis: Explore replacements for the dichlorophenyl group (e.g., trifluoromethyl).
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